1-(1,3-Benzodioxol-5-yl)-1-hexanone

Catalog No.
S3720854
CAS No.
101558-05-8
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,3-Benzodioxol-5-yl)-1-hexanone

CAS Number

101558-05-8

Product Name

1-(1,3-Benzodioxol-5-yl)-1-hexanone

IUPAC Name

1-(1,3-benzodioxol-5-yl)hexan-1-one

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-2-3-4-5-11(14)10-6-7-12-13(8-10)16-9-15-12/h6-8H,2-5,9H2,1H3

InChI Key

PCYIIHKPPDXSIE-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=CC2=C(C=C1)OCO2

Canonical SMILES

CCCCCC(=O)C1=CC2=C(C=C1)OCO2

The exact mass of the compound 1-(1,3-Benzodioxol-5-yl)hexan-1-one is 220.109944368 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(1,3-Benzodioxol-5-yl)-1-hexanone is a synthetic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of approximately 220.27 g/mol. This compound features a benzodioxole moiety, which is a bicyclic structure containing two fused aromatic rings and two ether linkages. It is categorized as a synthetic cathinone, sharing structural and pharmacological similarities with various amphetamines, which positions it within a class of compounds often associated with psychoactive effects .

1-(1,3-Benzodioxol-5-yl)-1-hexanone can undergo various chemical transformations:

  • Oxidation: The ketone functional group can be oxidized to form corresponding carboxylic acids or other ketones.
  • Reduction: The ketone can also be reduced to secondary alcohols or other derivatives depending on the reducing agent used.
  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of diverse derivatives through reactions with nucleophiles.

Several synthetic routes have been proposed for the preparation of 1-(1,3-Benzodioxol-5-yl)-1-hexanone:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as benzodioxole derivatives and hexanone.
  • Condensation Reaction: A common method involves the condensation of benzodioxole with hexanone in the presence of an acid catalyst.
  • Purification: Post-reaction, the product is purified through recrystallization or chromatography techniques to isolate the desired compound in high purity .

Several compounds share structural similarities with 1-(1,3-Benzodioxol-5-yl)-1-hexanone. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(3,4-Methylenedioxyphenyl)-2-propanoneContains methylenedioxy groupKnown as MDMA; significant psychoactive effects
4-Methylmethcathinone (4-MMC)Methylated cathinone derivativeAssociated with recreational use
3,4-Methylenedioxypyrovalerone (MDPV)Contains pyrrolidine ringPotent stimulant with high abuse potential
2-AminoindaneIndole structureLess potent than amphetamines; unique scaffold

The uniqueness of 1-(1,3-Benzodioxol-5-yl)-1-hexanone lies in its specific benzodioxole structure combined with a hexanone moiety, which differentiates it from other stimulants and psychoactive compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

220.109944368 g/mol

Monoisotopic Mass

220.109944368 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-20-2023

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